molecular formula C12H16N4 B13624948 3-(piperazin-1-ylmethyl)-2H-indazole

3-(piperazin-1-ylmethyl)-2H-indazole

Cat. No.: B13624948
M. Wt: 216.28 g/mol
InChI Key: HYNJYYZAQMKHLA-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)-2H-indazole is a heterocyclic compound that features both an indazole and a piperazine moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-ylmethyl)-2H-indazole typically involves the reaction of indazole derivatives with piperazine. One common method includes the alkylation of indazole with a piperazine derivative under basic conditions. For example, the reaction of 2H-indazole with piperazine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylmethyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(Piperazin-1-ylmethyl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(piperazin-1-ylmethyl)-2H-indazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety and exhibits similar biological activities.

    1-(Piperazin-1-ylmethyl)-2H-indole: Similar structure with an indole ring instead of an indazole ring.

    4-(Piperazin-1-ylmethyl)-2H-pyridazine: Contains a pyridazine ring fused to the piperazine moiety

Uniqueness

3-(Piperazin-1-ylmethyl)-2H-indazole is unique due to its specific combination of the indazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile modifications and the potential for diverse applications in medicinal chemistry and drug development .

Biological Activity

3-(Piperazin-1-ylmethyl)-2H-indazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This indazole derivative has been studied for its interactions with various biological targets, including cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are associated with cancer progression.

Property Value
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to inhibit CDK4 and CDK6. These kinases are critical for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and reduced proliferation of cancer cells. The compound interacts with the ATP-binding site of these kinases, thereby blocking their activity and preventing downstream signaling necessary for cell division .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For example, it has shown effective inhibition against:

  • MCF-7 (breast cancer) : IC50 = 1.15 μM
  • HCT116 (colon cancer) : IC50 = 4.89 μM
  • A549 (lung cancer) : IC50 > 10 μM .

These findings suggest that structural modifications can enhance potency against specific cancer types.

Structure-Activity Relationship (SAR)

The efficacy of this compound appears to be influenced by substituents on the piperazine ring and the indazole scaffold. For instance, replacing certain groups can lead to improved activity profiles against specific cell lines, indicating that careful design and modification can optimize therapeutic outcomes .

Case Studies

  • Inhibition of CDK4/6 :
    • A study demonstrated that compounds similar to this compound effectively inhibited CDK4/6 activity, leading to significant reductions in tumor growth in xenograft models. The mechanism involved competitive inhibition at the ATP-binding site .
  • Combination Therapy :
    • The compound was evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor size compared to monotherapy approaches. This suggests a potential role in combination therapies for more effective cancer treatment .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)-2H-indazole

InChI

InChI=1S/C12H16N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15)

InChI Key

HYNJYYZAQMKHLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C3C=CC=CC3=NN2

Origin of Product

United States

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